![molecular formula C9H10N2O B1386925 (1-Methyl-1H-indazol-5-YL)methanol CAS No. 1092961-11-9](/img/structure/B1386925.png)
(1-Methyl-1H-indazol-5-YL)methanol
Overview
Description
“(1-Methyl-1H-indazol-5-YL)methanol” is a chemical compound with the molecular formula C9H10N2O . It is a member of the indazoles, which are heterocyclic aromatic organic compounds that are composed of two fused rings .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-indazol-5-YL)methanol” consists of a 1H-indazol-5-YL group attached to a methyl group (CH3) and a methanol group (CH2OH) . The InChI code for this compound is 1S/C9H10N2O/c1-11-9-3-2-7(6-12)4-8(9)5-10-11/h2-5,12H,6H2,1H3 .Scientific Research Applications
Synthesis of Novel Pharmaceuticals
The compound is used in the synthesis of new pharmaceutical drugs due to its indazole core, which is a common motif in medicinal chemistry. It has been utilized in the development of compounds with potential antiproliferative activities against various cancer cell lines .
Development of Kinase Inhibitors
Researchers have explored the use of this molecule in the preparation of kinase inhibitors, which are important in the treatment of diseases like cancer. The indazole moiety is particularly significant in the synthesis of Tpl2 kinase inhibitors .
mTOR Inhibitors for Cancer Treatment
The indazole derivative is a key intermediate in the creation of mTOR inhibitors. These inhibitors are being studied for their ability to treat cancer by targeting the mechanistic target of rapamycin (mTOR) pathway .
Neurological Research
This compound has been used in the preparation of diazabicycloheptanes as α7 neurinal nicotinic receptor affectors. These affectors are important for researching neurological diseases and developing treatments .
Future Directions
The future directions for research on “(1-Methyl-1H-indazol-5-YL)methanol” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications in medicinal chemistry . Additionally, more research is needed to fully understand their safety profile and mechanism of action .
Mechanism of Action
Target of Action
Indazole derivatives, which include (1-methyl-1h-indazol-5-yl)methanol, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is suggested that indazole derivatives interact with their targets, leading to the inhibition, regulation, and/or modulation of the kinases . This interaction can result in changes in the activity of these kinases, potentially affecting cell cycle progression and cell volume regulation .
Biochemical Pathways
Given its potential interaction with chk1, chk2, and h-sgk kinases , it can be inferred that it may affect pathways related to cell cycle regulation and cell volume regulation.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the bioavailability of the compound.
Result of Action
Given its potential interaction with chk1, chk2, and h-sgk kinases , it can be inferred that it may affect cell cycle progression and cell volume regulation.
properties
IUPAC Name |
(1-methylindazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-3-2-7(6-12)4-8(9)5-10-11/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOJENREUJHTMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CO)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657126 | |
Record name | (1-Methyl-1H-indazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-indazol-5-YL)methanol | |
CAS RN |
1092961-11-9 | |
Record name | (1-Methyl-1H-indazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.